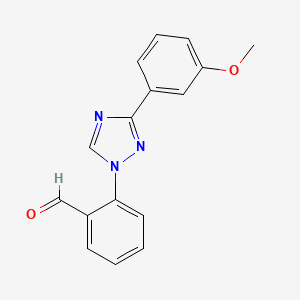
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- is a complex organic compound that features a benzaldehyde moiety linked to a triazole ring substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- typically involves the condensation of benzaldehyde derivatives with triazole compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the carbon-nitrogen bond between the benzaldehyde and triazole moieties . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed methods, optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- BENZALDEHYDE, o-(5-(p-METHOXYPHENYL)-s-TRIAZOL-3-YL)
- BENZALDEHYDE, o-(5-(o-METHOXYPHENYL)-s-TRIAZOL-3-YL)
- BENZALDEHYDE, o-(5-(m-HYDROXYPHENYL)-s-TRIAZOL-3-YL)
Highlighting Uniqueness
The uniqueness of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the meta position on the phenyl ring can alter the electronic properties of the compound, making it distinct from its ortho- and para-substituted analogs.
Propiedades
Número CAS |
76217-33-9 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]benzaldehyde |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-7-4-6-12(9-14)16-17-11-19(18-16)15-8-3-2-5-13(15)10-20/h2-11H,1H3 |
Clave InChI |
OLESXLRHLYXRKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN(C=N2)C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)
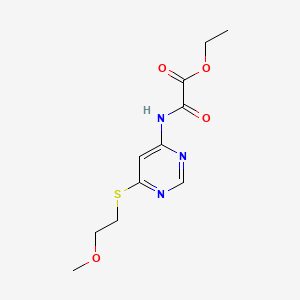

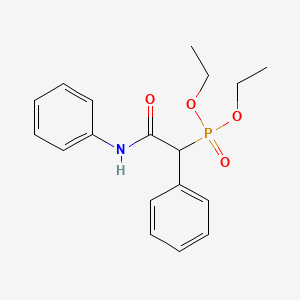
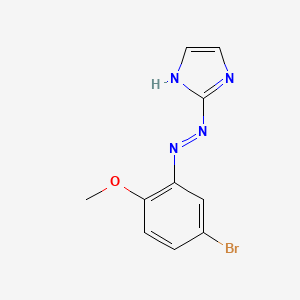

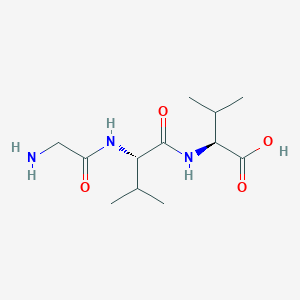
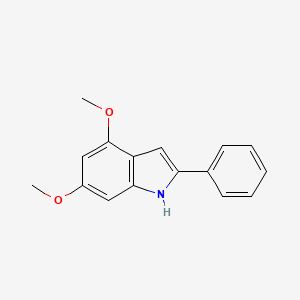
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
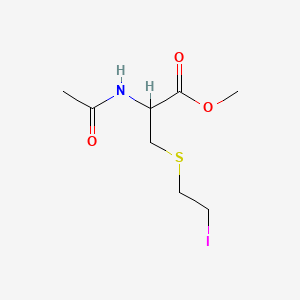
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
